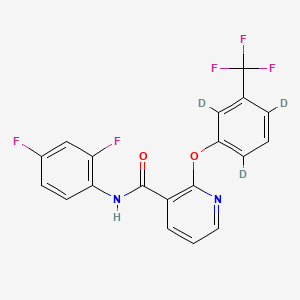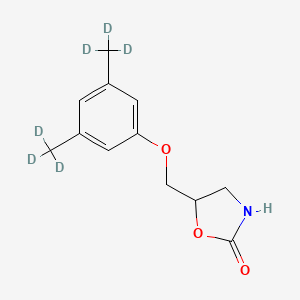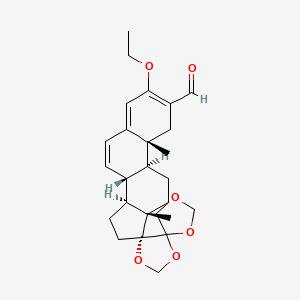
CID 101276845
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101276845 is a complex organic compound with the molecular formula C26H34O6 and a molecular weight of 442.545 g/mol . This compound is characterized by its unique structure, which includes multiple methylenebisoxy groups and a pregna-triene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 101276845 involves multiple steps, starting from simpler steroidal precursorsTypical reagents used in these reactions include ethyl iodide, formaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
CID 101276845 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols.
Wissenschaftliche Forschungsanwendungen
CID 101276845 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer.
Wirkmechanismus
The mechanism of action of CID 101276845 involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to receptor sites and altering gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 101276845: Unique due to its specific functional groups and structure.
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar in having multiple ethoxy groups but differs in the core structure and applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its specific arrangement of functional groups makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
19669-94-4 |
|---|---|
Molekularformel |
C26H34O6 |
Molekulargewicht |
442.552 |
InChI |
InChI=1S/C26H34O6/c1-4-29-22-11-18-5-6-19-20(23(18,2)12-17(22)13-27)7-9-24(3)21(19)8-10-25(24)26(32-16-30-25)14-28-15-31-26/h5-6,11,13,19-21H,4,7-10,12,14-16H2,1-3H3/t19-,20+,21+,23+,24+,25-,26?/m1/s1 |
InChI-Schlüssel |
YSYMYVUTMSPNQK-KOZDBXFYSA-N |
SMILES |
CCOC1=C(CC2(C3CCC4(C(C3C=CC2=C1)CCC45C6(COCO6)OCO5)C)C)C=O |
Synonyme |
3-Ethoxy-17,20:20,21-bis(methylenebisoxy)pregna-2,4,6-triene-2-carbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


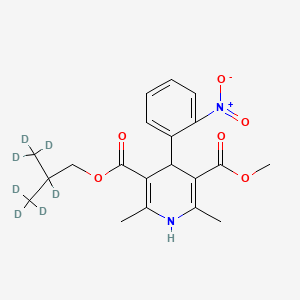

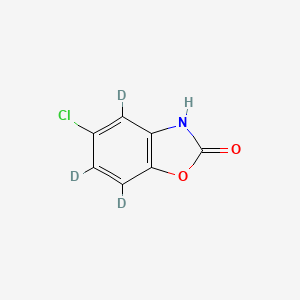
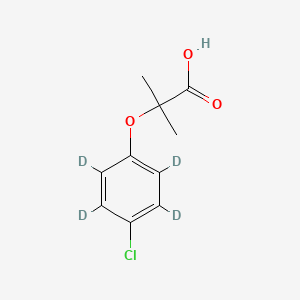
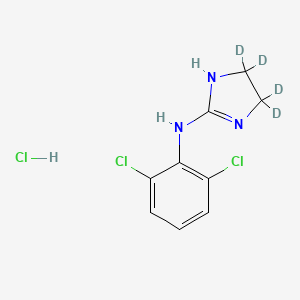
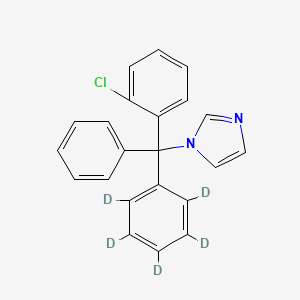
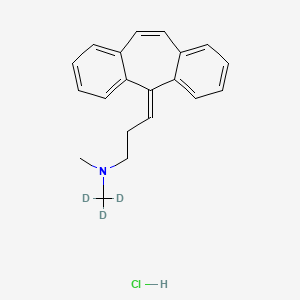
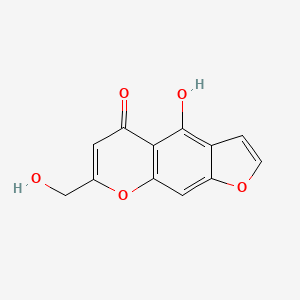
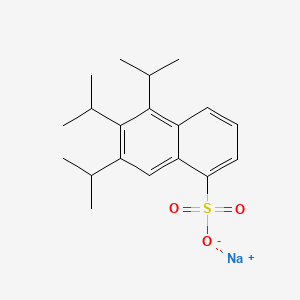
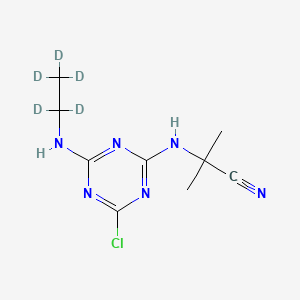
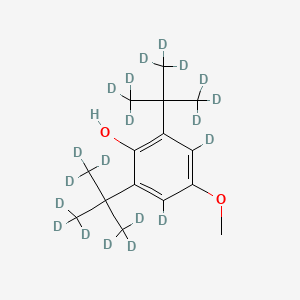
![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)
